7-aminoquinolina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the linear formula C12H12N2O2 . It is used in laboratory settings and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 7-aminoquinoline-3-carboxylate, has been achieved through various methods. One approach involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . Other methods include microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and uses eco-friendly and safe reusable catalysts .

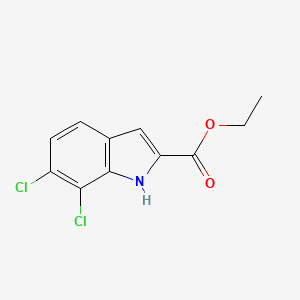

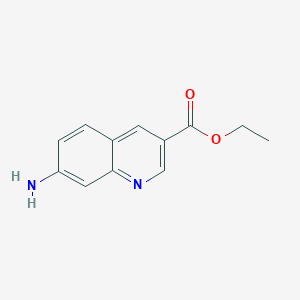

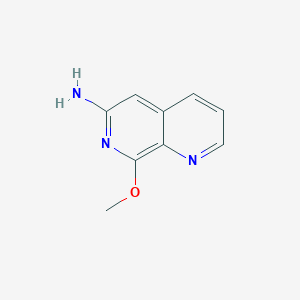

Molecular Structure Analysis

The molecular structure of Ethyl 7-aminoquinoline-3-carboxylate is characterized by the formula C12H12N2O2 . The molecular weight of the compound is 216.24 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 7-aminoquinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 . Other reactions involve the use of microwave irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-aminoquinoline-3-carboxylate include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .

Aplicaciones Científicas De Investigación

Actividad Antimalárica

Los derivados de quinolina, incluido el 7-aminoquinolina-3-carboxilato de etilo, han demostrado poseer propiedades antimaláricas . Forman una clase importante de compuestos heterocíclicos para el desarrollo de nuevos fármacos en la lucha contra la malaria.

Actividad Anticancerígena

Los compuestos de quinolina han mostrado promesa en el campo de la investigación del cáncer . Su estructura única les permite interactuar con las células cancerosas de maneras que pueden inhibir el crecimiento o incluso matar las células.

Actividad Antibacteriana

Se ha descubierto que los derivados de quinolina tienen propiedades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos, especialmente en la era de la creciente resistencia a los antibióticos.

Actividad Antifúngica

Al igual que sus propiedades antibacterianas, los compuestos de quinolina también exhiben actividades antifúngicas . Esto podría ser particularmente útil en el tratamiento de infecciones fúngicas que son resistentes a los medicamentos antifúngicos actuales.

Actividades Antiinflamatorias y Analgésicas

Se ha encontrado que los compuestos de quinolina exhiben actividades antiinflamatorias y analgésicas (para aliviar el dolor) . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos para tratar afecciones como la artritis y otras enfermedades inflamatorias.

Actividad Cardiovascular

Los compuestos de quinolina han mostrado potencial en el tratamiento de enfermedades cardiovasculares . Sus propiedades únicas podrían aprovecharse para desarrollar nuevos fármacos para la enfermedad cardíaca y otras afecciones cardiovasculares.

Actividad del Sistema Nervioso Central

Los compuestos de quinolina han mostrado potencial en el tratamiento de trastornos del sistema nervioso central . Sus propiedades únicas podrían aprovecharse para desarrollar nuevos fármacos para afecciones neurológicas.

Síntesis de Otros Compuestos

Los compuestos de quinolina, incluido el this compound, se pueden utilizar en la síntesis de otros compuestos orgánicos complejos . Esto los convierte en valiosos en varios campos de investigación y química industrial.

Safety and Hazards

While specific safety and hazard information for Ethyl 7-aminoquinoline-3-carboxylate was not found in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. For example, one should avoid skin and eye contact, and use proper personal protective equipment .

Direcciones Futuras

Quinoline motifs, such as Ethyl 7-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The future directions in this field involve the development of greener and more sustainable chemical processes, including the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Mecanismo De Acción

Target of Action

Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives have been reported to exhibit antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been known to interact with multiple biochemical pathways due to their diverse spectrum of biological activities .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Quinoline derivatives have been reported to have significant results through different mechanisms, including inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Análisis Bioquímico

Biochemical Properties

Ethyl 7-aminoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, ethyl 7-aminoquinoline-3-carboxylate can bind to specific receptors on the cell surface, altering their conformation and activity. These interactions are crucial for understanding the compound’s overall biochemical properties and potential therapeutic applications .

Cellular Effects

Ethyl 7-aminoquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, ethyl 7-aminoquinoline-3-carboxylate can modulate the expression of certain genes, thereby affecting cellular functions such as metabolism, growth, and immune response .

Molecular Mechanism

The molecular mechanism of action of ethyl 7-aminoquinoline-3-carboxylate involves its interaction with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain kinases, leading to the suppression of downstream signaling pathways. Additionally, ethyl 7-aminoquinoline-3-carboxylate can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s overall mechanism of action and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 7-aminoquinoline-3-carboxylate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ethyl 7-aminoquinoline-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of ethyl 7-aminoquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating immune response and reducing inflammation. At higher doses, ethyl 7-aminoquinoline-3-carboxylate can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential clinical applications .

Metabolic Pathways

Ethyl 7-aminoquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites. Additionally, ethyl 7-aminoquinoline-3-carboxylate can modulate the activity of metabolic pathways involved in energy production, lipid metabolism, and detoxification .

Transport and Distribution

The transport and distribution of ethyl 7-aminoquinoline-3-carboxylate within cells and tissues are critical for its overall activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, ethyl 7-aminoquinoline-3-carboxylate can localize to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

Ethyl 7-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or lysosomes. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its specific site of action. Understanding the subcellular localization of ethyl 7-aminoquinoline-3-carboxylate is essential for elucidating its overall mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl 7-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSELQOYSUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432202 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339290-20-9 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)